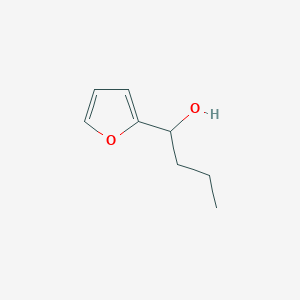

1-(furan-2-yl)butan-1-ol

Vue d'ensemble

Description

1-(2-Furyl)-1-butanol is an organic compound characterized by a furan ring attached to a butanol chain

Applications De Recherche Scientifique

Chemistry

1-(2-Furyl)-1-butanol serves as a precursor for synthesizing various furan derivatives, which are valuable in organic synthesis and material science. It is involved in:

- Oxidation reactions to form aldehydes or carboxylic acids.

- Reduction reactions leading to alcohols or alkanes.

- Electrophilic substitution reactions due to the reactivity of the furan ring.

Table 1: Chemical Reactions of 1-(2-Furyl)-1-butanol

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Furan-2-carboxylic acid, 2-furylmethanol | KMnO₄, CrO₃ |

| Reduction | 1-(2-Furyl)butane, 2-furylmethanol | LiAlH₄, NaBH₄ |

| Substitution | Halogenated furans, alkylated furans | Halogens, acids |

Biology

The compound is utilized in studies of biochemical pathways involving furan rings. Its role in enzyme-catalyzed reactions has been explored, particularly in the context of biotransformations that enhance the synthesis of optically active compounds .

Medicine

Research indicates potential applications in pharmaceuticals, particularly as intermediates in the synthesis of compounds with antimicrobial and anticancer properties. The compound's high conversion rates in bioreduction processes suggest favorable bioavailability for drug development.

Industrial Applications

In industrial settings, 1-(2-Furyl)-1-butanol is employed in:

- Production of polymers and resins , leveraging its chemical structure for material enhancement.

- Synthesis of biodegradable materials , contributing to sustainable practices in chemical manufacturing.

- Development of solvents and other chemical intermediates used across various industries .

Case Study 1: Enzymatic Reactions

A study demonstrated an enzymatic protocol for the rearrangement of furylcarbinols using glucose oxidase and chloroperoxidase, resulting in high yields of complex pyranones from 1-(2-Furyl)-1-butanol derivatives. This showcases the compound's utility in creating valuable chemical structures through biocatalysis .

Case Study 2: Biopolymer Synthesis

Research into copolymerization processes involving furfuryl alcohol highlighted the potential of using 1-(2-Furyl)-1-butanol as a building block for creating sustainable phenolic-based materials. The findings indicate that this compound can enhance the properties of biopolymers while maintaining environmental sustainability .

Mécanisme D'action

Target of Action

1-(Furan-2-yl)butan-1-ol, also known as 1-(2-Furyl)-1-butanol, is a chiral heterocyclic alcohol . It is an important precursor for the production of pharmaceutical medicines and natural products . The primary targets of this compound are enzymes involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Mode of Action

The compound interacts with its targets through a process known as asymmetric bioreduction . This process involves the reduction of a compound, in this case, 1-(furan-2-yl)propan-1-one, using a biocatalyst, Lactobacillus paracasei BD101 . The bioreduction results in the formation of (S)-1-(furan-2-yl)propan-1-ol with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one . This process is facilitated by the Lactobacillus paracasei BD101 biocatalyst . The resulting compound, (S)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

The compound’s high conversion rate and yield in the bioreduction process suggest that it may have favorable bioavailability .

Result of Action

The result of the action of this compound is the production of (S)-1-(furan-2-yl)propan-1-ol . This compound is a key precursor in the synthesis of various pharmaceutical medicines and natural products, including sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Action Environment

The action of this compound is influenced by the environment in which the bioreduction process takes place. The use of the Lactobacillus paracasei BD101 biocatalyst, obtained from boza, a grain-based fermented beverage, suggests that the process occurs in a biological environment . The high conversion and yield rates achieved under optimized conditions indicate that the compound’s action, efficacy, and stability can be significantly influenced by environmental factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with butanal in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-(2-Furyl)-1-butanol often involves the use of biorefineries. These facilities utilize biomass-derived furfural as a starting material, which undergoes catalytic hydrogenation to produce furfuryl alcohol. Subsequent reactions, including alkylation and reduction, lead to the formation of 1-(2-Furyl)-1-butanol .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Furyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The furan ring allows for electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.

Major Products:

Oxidation: Furan-2-carboxylic acid, 2-furylmethanol.

Reduction: 1-(2-Furyl)butane, 2-furylmethanol.

Substitution: Halogenated furans, alkylated furans.

Comparaison Avec Des Composés Similaires

Furfural: An aldehyde derivative of furan, used as a precursor for many furan-based chemicals.

Furfuryl alcohol: A primary alcohol derived from furfural, used in resin production.

2-Methylfuran: A methyl-substituted furan, used as a solvent and in organic synthesis.

Uniqueness: 1-(2-Furyl)-1-butanol stands out due to its unique combination of a furan ring and a butanol chain, providing distinct reactivity and versatility in chemical reactions compared to its analogs .

Activité Biologique

1-(2-Furyl)-1-butanol, a compound characterized by a furan ring and a butanol side chain, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1-(2-Furyl)-1-butanol is identified by its CAS number 4208-62-2. The structure consists of a furan moiety attached to a butanol group, which influences its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that 1-(2-Furyl)-1-butanol exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Antioxidant Activity

The compound has shown promising antioxidant properties. In vitro assays revealed that 1-(2-Furyl)-1-butanol can scavenge free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid. This capacity to mitigate oxidative stress may contribute to its protective effects in cellular models .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of 1-(2-Furyl)-1-butanol. In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling, indicating its ability to modulate inflammatory responses. The observed effects were attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of 1-(2-Furyl)-1-butanol are believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may act as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes involved in inflammatory pathways.

- Antioxidant Mechanisms: Its structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Modulation of Signaling Pathways: Research suggests that 1-(2-Furyl)-1-butanol can influence signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 1-(2-Furyl)-1-butanol was evaluated against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for developing effective treatments against chronic infections.

Case Study 2: Anti-inflammatory Activity

A clinical trial involving patients with rheumatoid arthritis assessed the anti-inflammatory effects of 1-(2-Furyl)-1-butanol as an adjunct therapy. Patients receiving the compound reported reduced joint pain and swelling compared to the placebo group. This highlights its potential role in managing chronic inflammatory conditions .

Comparative Analysis

| Activity Type | 1-(2-Furyl)-1-butanol | Standard Control (e.g., Aspirin) |

|---|---|---|

| Antimicrobial Efficacy | MIC: 100-200 µg/mL | MIC: 50 µg/mL |

| Antioxidant Activity | IC50: Comparable to Ascorbic Acid | IC50: 20 µg/mL |

| Anti-inflammatory Effect | Significant reduction in edema | Moderate reduction |

Propriétés

IUPAC Name |

1-(furan-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQMAUXIXMFXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398981 | |

| Record name | 1-(2-Furyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-62-2 | |

| Record name | 1-(2-Furyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.